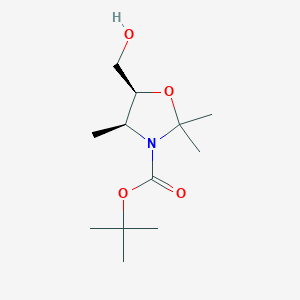
(4S,5S)-tert-Butyl 5-(hydroxymethyl)-2,2,4-trimethyloxazolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,5S)-tert-Butyl 5-(hydroxymethyl)-2,2,4-trimethyloxazolidine-3-carboxylate is a chiral oxazolidine derivative This compound is notable for its unique structure, which includes a tert-butyl group, a hydroxymethyl group, and a trimethyloxazolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-tert-Butyl 5-(hydroxymethyl)-2,2,4-trimethyloxazolidine-3-carboxylate typically involves several steps:
Protection of the Amine Group: The amine group of 2-azabicyclo[2.1.1]hexane is protected using tert-butyl chloroformate in the presence of triethylamine and dimethylformamide to yield the corresponding tert-butyl carbamate.
Addition of Methyl 5-formyl-2-methoxybenzoate: This compound is added to the tert-butyl carbamate in the presence of sodium hydride and methanol to yield the corresponding tert-butyl ester.
Reduction: The tert-butyl ester is reduced using sodium borohydride in the presence of methanol to yield the corresponding alcohol.
Protection of the Alcohol Group: The alcohol group is protected using tert-butyl dimethylsilyl chloride in the presence of imidazole to yield the corresponding silyl ether.
Addition of Ethyl Chloroformate: This is added to the silyl ether in the presence of triethylamine and dimethylformamide to yield the corresponding carbamate.
Deprotection: The amine group is deprotected using hydrochloric acid in the presence of sodium bicarbonate and ethyl acetate to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be adapted for larger-scale production with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
(4S,5S)-tert-Butyl 5-(hydroxymethyl)-2,2,4-trimethyloxazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxazolidine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.
科学的研究の応用
(4S,5S)-tert-Butyl 5-(hydroxymethyl)-2,2,4-trimethyloxazolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (4S,5S)-tert-Butyl 5-(hydroxymethyl)-2,2,4-trimethyloxazolidine-3-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
- rac-tert-butyl (1R,4S,5S)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
- (4S,5S)-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one
- (3S,4R,5R)-5-(Hydroxymethyl)tetrahydrofuran-2,3,4-triol
Uniqueness
(4S,5S)-tert-Butyl 5-(hydroxymethyl)-2,2,4-trimethyloxazolidine-3-carboxylate is unique due to its specific chiral configuration and the presence of both a tert-butyl group and a hydroxymethyl group. This combination of features makes it particularly useful in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.
特性
分子式 |
C12H23NO4 |
|---|---|
分子量 |
245.32 g/mol |
IUPAC名 |
tert-butyl (4S,5S)-5-(hydroxymethyl)-2,2,4-trimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C12H23NO4/c1-8-9(7-14)16-12(5,6)13(8)10(15)17-11(2,3)4/h8-9,14H,7H2,1-6H3/t8-,9+/m0/s1 |
InChIキー |
FQWXPYFCLWKQLB-DTWKUNHWSA-N |
異性体SMILES |
C[C@H]1[C@H](OC(N1C(=O)OC(C)(C)C)(C)C)CO |
正規SMILES |
CC1C(OC(N1C(=O)OC(C)(C)C)(C)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


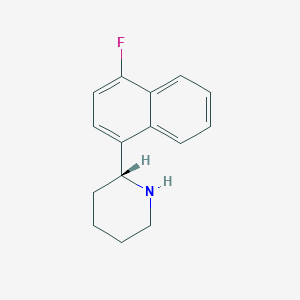

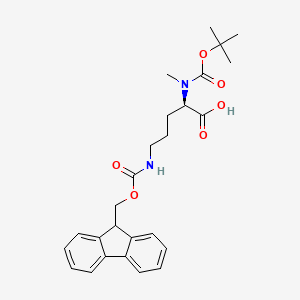


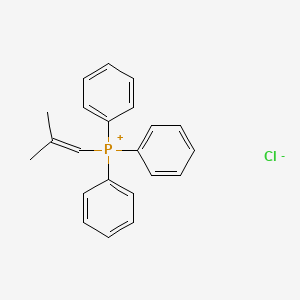
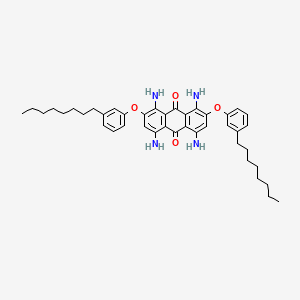
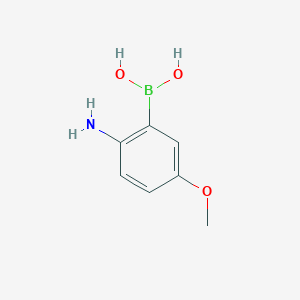
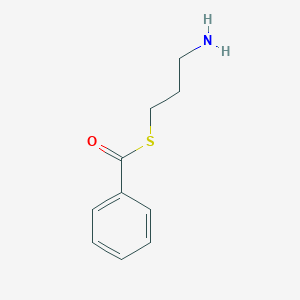
![(2R,3R)-(3-Hydroxymethyl-1,4-dioxa-spiro[4.4]non-2-yl)-methanol](/img/structure/B13143673.png)
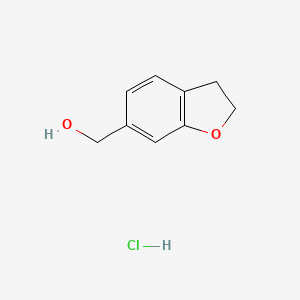
![6-Chloro-[2,3'-bipyridine]-5-carbaldehyde](/img/structure/B13143684.png)
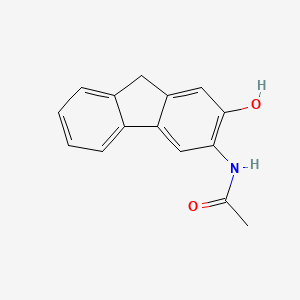
![7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(4-fluorophenyl)-5-phenyl-](/img/structure/B13143709.png)
